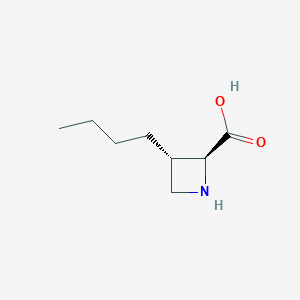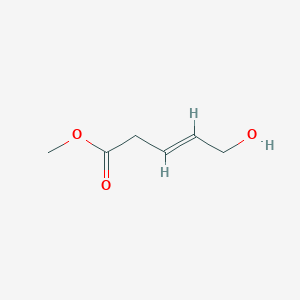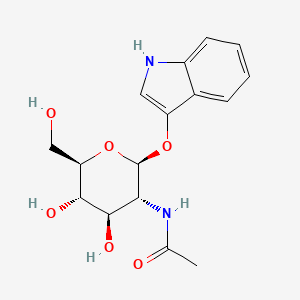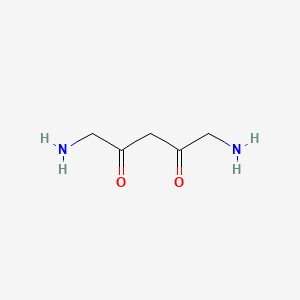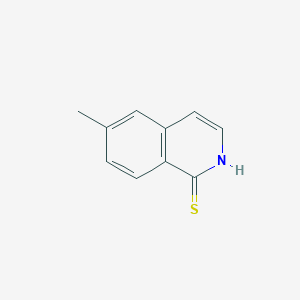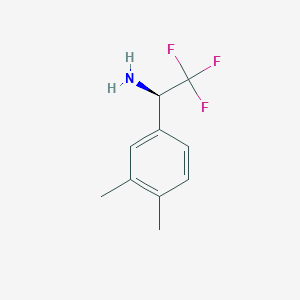
(R)-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 3,4-dimethylbenzaldehyde with a trifluoromethylating agent, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a suitable solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
®-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
®-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of ®-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to inhibition or activation of specific pathways, depending on the target.
類似化合物との比較
Similar Compounds
- ®-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine can be compared with other chiral amines such as ®-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethanol and ®-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethylamine.
Uniqueness
The presence of both the trifluoromethyl group and the dimethylphenyl group in ®-1-(3,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-amine imparts unique chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
特性
分子式 |
C10H12F3N |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
(1R)-1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C10H12F3N/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3/t9-/m1/s1 |
InChIキー |
XHJWMEAIDFIXFA-SECBINFHSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H](C(F)(F)F)N)C |
正規SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



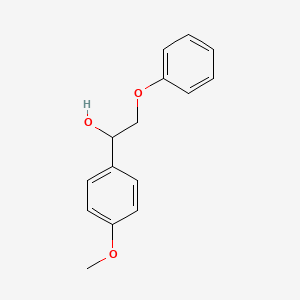
![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate](/img/structure/B12839514.png)

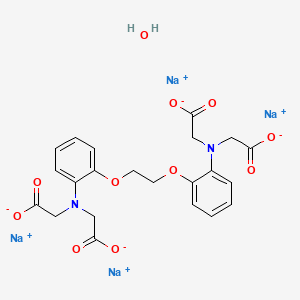
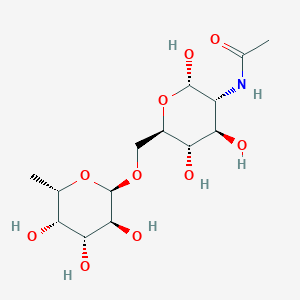
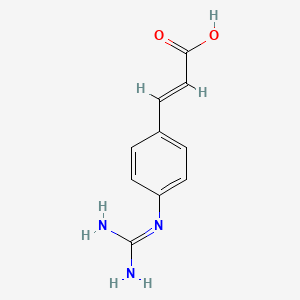
![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
![8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B12839544.png)
